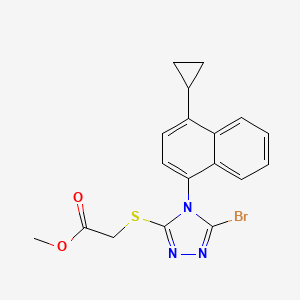
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
説明
an intermediate of Lesinurad
生物活性
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CAS: 878671-99-9) is a novel compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer therapies.
- Molecular Formula : C₁₈H₁₆BrN₃O₂S
- Molecular Weight : 418.32 g/mol
- IUPAC Name : Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds with a triazole ring exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves inhibition of fungal and bacterial cell wall synthesis or interference with nucleic acid synthesis.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 18 mm |
| C. albicans | 14 mm |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity. The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The results indicated that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
| SW480 | 15.0 | Inhibition of DNA synthesis |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Abdel-Rahman et al. evaluated the antimicrobial properties of various triazole derivatives, including Methyl 2-(5-bromo...acetate). The compound exhibited superior antibacterial activity compared to standard antibiotics like Imipenem and Nalidixic acid . -
Anticancer Research :
Another research effort focused on the synthesis and biological evaluation of triazole derivatives showed that compounds similar to Methyl 2-(5-bromo...acetate significantly inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of Methyl 2-(5-bromo...acetate with various biological targets. The results indicated strong interactions with protein targets involved in cancer progression and microbial resistance pathways.
特性
IUPAC Name |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYPPWNJXUSRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














